Benzyl 3-amino-4-phenylmethoxybenzoate
Description
Benzyl (B1604629) 3-amino-4-phenylmethoxybenzoate is a complex ester that incorporates several key functional groups: a benzyl ester, an aromatic amine, and a benzyloxy (phenylmethoxy) ether. The strategic placement of these groups on the benzoate (B1203000) ring suggests a molecule with significant potential for further chemical modification and a range of possible applications. Its structure warrants a detailed examination within the broader field of chemical science.
In the realm of modern organic synthesis, molecules like Benzyl 3-amino-4-phenylmethoxybenzoate are of interest as versatile intermediates and building blocks. The amino group can be readily diazotized and converted into a wide array of other functional groups, or it can participate in amide bond formation. The benzyloxy group, a common protecting group for phenols, offers a site for selective deprotection and further functionalization. The benzyl ester itself can be cleaved under specific conditions to yield the corresponding carboxylic acid. This multifunctionality makes such compounds valuable in the construction of more complex molecular architectures, including those with potential applications in medicinal chemistry and materials science. For instance, derivatives of benzyl benzoate have been explored for their potential antihypertensive effects nih.govelsevierpure.com.
Substituted benzoate esters have a long and rich history in chemical literature. Early research focused on their synthesis via Fischer esterification and their basic chemical reactivity. Over the decades, their role has evolved significantly. In the early 20th century, simple benzoate esters like benzocaine (ethyl 4-aminobenzoate) were identified as having important anesthetic properties welcomehomevetsofnj.org. This discovery spurred further investigation into the synthesis and biological activity of a wide range of substituted benzoate esters. More recently, the focus has shifted towards their use as key intermediates in the synthesis of complex organic molecules, including pharmaceuticals and functional materials. The development of advanced catalytic methods has provided more efficient and selective ways to synthesize these esters, further expanding their utility in organic chemistry.
Research into aminophenylmethoxybenzoate derivatives and related compounds employs a variety of sophisticated methodologies. The synthesis of such molecules often involves multi-step sequences that may include protection-deprotection strategies for the amino and hydroxyl groups, esterification reactions, and the introduction of substituents onto the aromatic ring.
Synthesis and Characterization:
A plausible synthetic route to this compound could involve the benzylation of a protected 3-amino-4-hydroxybenzoic acid derivative, followed by esterification with benzyl alcohol. Alternatively, a route starting from a nitrated precursor that is subsequently reduced to the amine could be envisioned.
The characterization of the final product and any intermediates would rely on a suite of analytical techniques:
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for elucidating the molecular structure by providing information about the chemical environment of the hydrogen and carbon atoms echemi.com.
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of key functional groups, such as the N-H stretches of the amine, the C=O stretch of the ester, and the C-O stretches of the ether and ester groups welcomehomevetsofnj.orgechemi.com.
Mass Spectrometry (MS): High-resolution mass spectrometry would be used to confirm the molecular weight and elemental composition of the compound.
High-Performance Liquid Chromatography (HPLC): HPLC is a crucial tool for assessing the purity of the compound and for monitoring the progress of reactions.
Interactive Data Table: Spectroscopic Data for a Related Compound (Methyl 3-amino-4-methoxybenzoate)
| Property | Value |
| Molecular Formula | C₉H₁₁NO₃ |
| Molecular Weight | 181.19 g/mol |
| Melting Point | 82-87 °C |
| Appearance | Solid |
Source: Sigma-Aldrich sigmaaldrich.com
Potential Research Applications:
Given the structural motifs present in this compound, several research avenues could be explored:
Materials Science: The aromatic nature of the molecule and the presence of functional groups that can participate in polymerization reactions suggest its potential use as a monomer for the synthesis of novel polymers with interesting thermal or optical properties.
Organic Synthesis: A detailed study of the reactivity of this compound would contribute to the fundamental understanding of how the different functional groups influence each other's reactivity, providing valuable knowledge for the design of new synthetic strategies.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
benzyl 3-amino-4-phenylmethoxybenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19NO3/c22-19-13-18(21(23)25-15-17-9-5-2-6-10-17)11-12-20(19)24-14-16-7-3-1-4-8-16/h1-13H,14-15,22H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZGYLLGTVQRIQS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(C=C(C=C2)C(=O)OCC3=CC=CC=C3)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for Benzyl 3 Amino 4 Phenylmethoxybenzoate
Retrosynthetic Analysis and Strategic Disconnections
Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. researchgate.net This process involves breaking bonds (disconnections) and converting functional groups to identify plausible synthetic pathways.
The most logical primary disconnections for Benzyl (B1604629) 3-amino-4-phenylmethoxybenzoate are at the ester and ether linkages, as these are common and reliable bond formations in organic synthesis.
Ester Disconnection: The ester linkage can be disconnected to reveal 3-amino-4-phenylmethoxybenzoic acid and benzyl alcohol. This is a standard disconnection, with the forward reaction being an esterification.
Ether Disconnection: The ether linkage can be disconnected to yield a phenol (B47542) and a benzyl halide. This points to a Williamson ether synthesis as a potential synthetic step.
These initial disconnections suggest a convergent synthesis where the substituted benzoic acid and the benzyl alcohol moiety are prepared separately and then combined in a final esterification step.
The positions of the amino and phenylmethoxy groups on the benzoic acid ring (positions 3 and 4, respectively) require careful consideration of regioselectivity. The amino group is often introduced via the reduction of a nitro group. ncert.nic.in The directing effects of the substituents on the aromatic ring will dictate the order of functional group introduction.
A plausible retrosynthetic approach would involve:
Esterification: The final step would be the coupling of 3-amino-4-phenylmethoxybenzoic acid with benzyl alcohol.
Reduction: The 3-amino group would be formed by the reduction of a 3-nitro group. This reduction must be selective and not affect the benzyl ether or the future benzyl ester. google.comrsc.org
Etherification: The 4-phenylmethoxy group (benzyl ether) would be installed by reacting a 4-hydroxy group with a benzyl halide.
Nitration: The 3-nitro group would be introduced onto a 4-hydroxybenzoic acid derivative. The hydroxyl group is an ortho-, para-director, facilitating nitration at the desired position.
This leads to the identification of 4-hydroxybenzoic acid as a potential starting material.
Direct Synthesis Protocols for Benzyl 3-amino-4-phenylmethoxybenzoate
Direct synthesis protocols for this compound focus on the sequential or convergent formation of the benzyl ester and benzyl ether functionalities. A common and logical synthetic route involves the initial protection of the reactive amino group, often as a nitro group, followed by the etherification of the phenolic hydroxyl and esterification of the carboxylic acid. The final step is typically the reduction of the nitro group to the desired amine.
Esterification Reactions for Benzyl Ester Formation
The formation of the benzyl ester is a key transformation in the synthesis of the target molecule. This can be accomplished through several methods, primarily involving the reaction of the carboxylic acid precursor with benzyl alcohol.
Acid-catalyzed esterification, also known as Fischer-Speier esterification, is a widely used method for the preparation of esters from carboxylic acids and alcohols. In the context of synthesizing this compound, the corresponding carboxylic acid, 3-amino-4-phenylmethoxybenzoic acid, would be reacted with benzyl alcohol in the presence of a strong acid catalyst.
The reaction is an equilibrium process, and to drive it towards the formation of the ester, water, a byproduct, is typically removed. This can be achieved by using a Dean-Stark apparatus with a solvent that forms an azeotrope with water, such as toluene (B28343) or cyclohexane (B81311). researchgate.net Common acid catalysts include sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (p-TSA). researchgate.netorganic-chemistry.org For instance, the esterification of amino acids with benzyl alcohol is effectively carried out in refluxing cyclohexane with p-toluenesulfonic acid as the catalyst. researchgate.net A similar approach can be envisioned for 3-amino-4-phenylmethoxybenzoic acid.
A representative procedure for a related compound, methyl 3-amino-4-methylbenzoate, involves refluxing 3-amino-4-methylbenzoic acid in anhydrous methanol (B129727) with thionyl chloride (SOCl₂) as the reagent, which first forms the acyl chloride that then reacts with the alcohol. chemicalbook.com This highlights that activating the carboxylic acid is a viable strategy.
Table 1: Examples of Acid-Catalyzed Esterification of Benzoic Acid Derivatives
| Carboxylic Acid | Alcohol | Catalyst/Reagent | Solvent | Conditions | Yield | Reference |
|---|---|---|---|---|---|---|
| 3-Amino-4-methylbenzoic acid | Methanol | SOCl₂ | Methanol | Reflux, 4h | 97% | chemicalbook.com |
| Amino Acids (general) | Benzyl alcohol | p-Toluenesulfonic acid | Cyclohexane | Reflux with Dean-Stark | High | researchgate.net |
| 3-Hydroxy-4-nitrobenzoic acid | Methanol | H₂SO₄ | Methanol | 65°C, overnight | Not specified |
This table presents data for analogous reactions to illustrate the principles of acid-catalyzed esterification.
An alternative to acid-catalyzed methods is the use of coupling reagents, which activate the carboxylic acid to facilitate its reaction with an alcohol. This approach is often preferred for sensitive substrates as it can be performed under milder conditions. Common coupling reagents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC). iris-biotech.de The efficiency of these reactions can be enhanced by the addition of catalysts such as 4-(dimethylaminopyridine) (DMAP).
For the synthesis of amino acid substituted benzoic acid amides, a related transformation, DCC has been successfully employed as a coupling agent for microwave-assisted amide formation. nih.gov This methodology can be adapted for ester synthesis. Other modern and highly efficient coupling reagents include phosphonium (B103445) salts like BOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) and aminium/uronium reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and COMU ((1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate). iris-biotech.dersc.org These reagents are known for their high reactivity and ability to minimize side reactions. iris-biotech.de
Table 2: Coupling Reagents for Ester and Amide Synthesis
| Coupling Reagent | Additive | Application | Reference |
|---|---|---|---|
| DCC | DMAP | Esterification | Not specified |
| DCC | None | Amide formation (microwave-assisted) | nih.gov |
| HBTU | HOBt, NMM | Ester bond formation | rsc.org |
This table provides examples of coupling reagents that can be applied to the synthesis of this compound.
Phenylmethoxy Group Introduction Strategies (Benzylation)
The introduction of the phenylmethoxy (benzyloxy) group is achieved through the benzylation of a phenolic hydroxyl group. In the context of synthesizing the target compound, this would involve the reaction of a 3-amino-4-hydroxybenzoic acid derivative with a benzylating agent.
The most common method for the synthesis of benzyl ethers is through a Williamson ether synthesis, which proceeds via an S(_N)2 mechanism. This involves the deprotonation of the phenolic hydroxyl group with a base to form a more nucleophilic phenoxide ion, which then attacks a benzyl halide (e.g., benzyl bromide or benzyl chloride), displacing the halide. nih.gov
For example, the synthesis of 4-(benzyloxy)benzonitriles is achieved by reacting 4-cyanophenol with various benzyl bromides in the presence of potassium carbonate (K₂CO₃) in refluxing acetone. nih.gov Similarly, 4-benzyloxybenzoic acid can be prepared from 4-hydroxybenzoic acid and benzyl bromide. sigmaaldrich.com A plausible route to this compound would start with a protected precursor like methyl 3-hydroxy-4-nitrobenzoate, which can be benzylated with benzyl bromide.
The efficiency of the S(_N)2 benzylation reaction is highly dependent on the reaction conditions. The choice of solvent, base, and temperature can significantly impact the yield and reaction time.
Solvent: Polar aprotic solvents such as acetone, dimethylformamide (DMF), and tetrahydrofuran (B95107) (THF) are commonly used as they can dissolve the reactants and facilitate the S(_N)2 reaction mechanism. nih.govchemicalbook.com
Base: A variety of bases can be used to deprotonate the phenolic hydroxyl group. Weak inorganic bases like potassium carbonate (K₂CO₃) and cesium carbonate (Cs₂CO₃) are often sufficient and are widely used. nih.gov For more hindered or less reactive substrates, stronger bases might be required.
Temperature: The reaction temperature can range from room temperature to reflux, depending on the reactivity of the substrates. For instance, the benzylation of 4-cyanophenol is carried out in refluxing acetone, nih.gov while the synthesis of a related benzyloxy derivative involves an initial step at 0°C in THF, followed by stirring at 20°C. chemicalbook.com
Table 3: Conditions for Benzylation of Phenolic Compounds
| Substrate | Benzylating Agent | Base | Solvent | Temperature | Yield | Reference |
|---|---|---|---|---|---|---|
| 4-Cyanophenol | Benzyl bromides | K₂CO₃ | Acetone | Reflux | 92-99% | nih.gov |
| 3-Hydroxy-4-nitrobenzoic acid methyl ester | Benzyl bromide | Not specified | Not specified | Not specified | Not specified | |
| 4-Hydroxybenzoic acid | Benzyl bromide | Not specified | Not specified | Not specified | Not specified | sigmaaldrich.com |
This table summarizes reaction conditions for analogous benzylation reactions, providing a basis for optimizing the synthesis of this compound.
Amino Group Introduction and Functional Group Interconversion
The primary route for introducing the amino group at the C3 position of the benzene (B151609) ring in this compound is through the reduction of a nitro functionality. This approach is a cornerstone of aromatic chemistry, offering high efficiency and selectivity.
Reduction of Nitro Precursors to Amino Functionalities
Once the nitro precursor is obtained, the crucial reduction step is performed. Several methods are available for the selective reduction of an aromatic nitro group in the presence of other sensitive functional groups, such as the benzyl ether and benzyl ester moieties in the target molecule. These groups are susceptible to hydrogenolysis (cleavage by hydrogen), necessitating careful selection of the reducing agent and reaction conditions.
Commonly employed methods for this transformation include:
Catalytic Hydrogenation: This method involves the use of a metal catalyst, such as palladium on carbon (Pd/C) or platinum on carbon (Pt/C), in the presence of a hydrogen source. stackexchange.com While highly efficient, standard catalytic hydrogenation conditions can lead to the cleavage of the benzyl ether and benzyl ester groups. To circumvent this, specific catalysts and conditions are employed. For instance, using a less active catalyst or carrying out the reaction under milder conditions (e.g., lower hydrogen pressure, room temperature) can enhance selectivity. The use of certain additives or catalyst poisons can also selectively deactivate the catalyst towards hydrogenolysis while maintaining its activity for nitro group reduction.
Metal-Mediated Reductions: Reagents like tin(II) chloride (SnCl₂) in an acidic medium or iron (Fe) in acetic acid are classic and effective methods for nitro group reduction. orgoreview.com These methods are often preferred when sensitive functional groups that are prone to hydrogenolysis are present. For instance, SnCl₂·2H₂O in a solvent like ethanol (B145695) or ethyl acetate (B1210297) is known to selectively reduce aromatic nitro compounds without affecting esters or benzyl ethers. stackexchange.comguidechem.com
Transfer Hydrogenation: This technique utilizes a hydrogen donor molecule, such as hydrazine, formic acid, or ammonium (B1175870) formate, in the presence of a catalyst (e.g., Pd/C). It can sometimes offer better selectivity compared to direct hydrogenation with molecular hydrogen.
The choice of the reduction method depends on factors such as the scale of the reaction, the desired purity of the product, and the cost and availability of the reagents.
Below is a data table summarizing common reduction methods for aromatic nitro groups that could be applicable to the synthesis of this compound.
| Reducing Agent/System | Catalyst | Solvent | Typical Conditions | Advantages | Potential Drawbacks |
| H₂ | Pd/C, Pt/C | Ethanol, Methanol, Ethyl Acetate | 1-5 atm H₂, RT - 50°C | High efficiency, clean workup | Potential for hydrogenolysis of benzyl groups |
| SnCl₂·2H₂O | - | Ethanol, Ethyl Acetate | Reflux | High selectivity, tolerates sensitive groups | Stoichiometric amounts of tin salts, workup can be tedious |
| Fe/HCl or Fe/CH₃COOH | - | Water, Ethanol | Reflux | Inexpensive, effective | Acidic conditions, large amounts of iron sludge |
| Hydrazine Hydrate | Pd/C, Raney Ni | Ethanol, Methanol | RT - Reflux | Milder than H₂/catalyst, good selectivity | Hydrazine is toxic and potentially explosive |
| Sodium Dithionite (Na₂S₂O₄) | - | Water/Organic co-solvent | RT - 60°C | Mild, good for sensitive substrates | Requires aqueous conditions, can be sluggish |
Alternative Amination Reactions
While the reduction of nitro precursors is the most common method, other strategies for introducing an amino group onto an aromatic ring exist. These alternative amination reactions could potentially be applied to the synthesis of this compound, although they are less frequently reported for this specific type of substitution pattern.
One such method is nucleophilic aromatic substitution (SNA_r) . This would require a precursor with a good leaving group (e.g., a halogen) at the C3 position and an activated aromatic ring. However, for the synthesis of the target compound, this approach would likely be more complex than the nitro reduction route due to the need to introduce the leaving group regioselectively.
Another modern approach is transition-metal-catalyzed C-H amination . These methods directly convert a C-H bond into a C-N bond, offering a more atom-economical approach. However, controlling the regioselectivity of C-H amination on a polysubstituted benzene ring like the one in the precursor to this compound can be challenging and would likely require a directing group.
For the specific case of this compound, the reduction of a nitro precursor remains the most practical and well-established synthetic strategy.
Reaction Optimization and Process Intensification Studies
To ensure high yield, purity, and cost-effectiveness, the synthesis of this compound, particularly the nitro reduction step, requires careful optimization.
Parameter Screening for Maximized Yield and Purity
The efficiency of the nitro group reduction can be influenced by several parameters. A systematic screening of these parameters is crucial to identify the optimal conditions. Key parameters to consider include:
Temperature: Lower temperatures generally favor selectivity and reduce the formation of by-products from over-reduction or side reactions.
Pressure (for catalytic hydrogenation): Higher hydrogen pressure can increase the reaction rate but may also enhance the risk of hydrogenolysis.
Reaction Time: Monitoring the reaction progress using techniques like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) is essential to determine the optimal reaction time that maximizes the yield of the desired product while minimizing by-product formation.
Solvent: The choice of solvent can affect the solubility of the reactants and the catalyst's activity and selectivity. Common solvents for nitro reductions include ethanol, methanol, ethyl acetate, and acetic acid.
Catalyst Loading (for catalytic hydrogenation): The amount of catalyst used can impact the reaction rate. However, excessive catalyst loading can increase costs and may lead to more by-products.
A design of experiments (DoE) approach can be a powerful tool for systematically screening these parameters and their interactions to identify the optimal reaction conditions efficiently.
Investigation of Catalytic Systems and Reagent Stoichiometry
The choice of catalyst is paramount in catalytic hydrogenation. For the reduction of Benzyl 3-nitro-4-phenylmethoxybenzoate, a catalyst that exhibits high activity for nitro group reduction but low activity for benzyl group hydrogenolysis is ideal.
Catalyst Type: Different catalysts (e.g., Pd, Pt, Ni) have different activities and selectivities. For instance, platinum-based catalysts are sometimes found to be more selective than palladium-based catalysts in preserving benzyl ethers. stackexchange.com
Catalyst Support: The support material (e.g., activated carbon, alumina, calcium carbonate) can influence the catalyst's properties.
Catalyst Modifiers: The addition of small amounts of modifiers or poisons (e.g., sulfur compounds, amines) can selectively inhibit the catalyst's activity towards unwanted side reactions like hydrogenolysis.
For metal-mediated reductions, the stoichiometry of the reducing agent is a critical parameter. An excess of the reducing agent is typically used to ensure complete conversion of the nitro group. However, a large excess can lead to difficulties in product purification and increased waste.
The following table presents a hypothetical parameter screening for the catalytic hydrogenation of Benzyl 3-nitro-4-phenylmethoxybenzoate:
| Parameter | Range/Values Investigated |
| Catalyst | 5% Pd/C, 5% Pt/C, Raney Nickel |
| Solvent | Ethanol, Ethyl Acetate, Tetrahydrofuran |
| Temperature | 25°C, 40°C, 60°C |
| Hydrogen Pressure | 1 atm, 3 atm, 5 atm |
| Catalyst Loading | 1 mol%, 5 mol%, 10 mol% |
Mechanistic Understanding of Reaction Pathways and By-product Formation
A thorough understanding of the reaction mechanism is essential for controlling the reaction outcome and minimizing by-product formation. The reduction of an aromatic nitro group is a stepwise process that proceeds through several intermediates.
The generally accepted pathway for the catalytic hydrogenation of a nitroarene to an aniline (B41778) involves the following intermediates:
Nitroarene → Nitrosoarene → Phenylhydroxylamine → Aniline
The formation of by-products can occur through various pathways. In the case of Benzyl 3-nitro-4-phenylmethoxybenzoate, the primary concern is the hydrogenolysis of the benzyl ether and benzyl ester groups. This side reaction is also catalyzed by the hydrogenation catalyst and results in the formation of toluene and benzoic acid derivatives.
Another potential side reaction is the formation of dimeric products, such as azoxy, azo, and hydrazo compounds, which can arise from the condensation of the nitroso and hydroxylamine (B1172632) intermediates. The formation of these by-products is often favored under conditions of low hydrogen availability or when the catalyst activity is low.
By carefully controlling the reaction conditions, such as ensuring a sufficient supply of hydrogen and using an active and selective catalyst, the formation of these by-products can be minimized. Techniques like in-situ reaction monitoring can provide valuable insights into the reaction kinetics and the formation of intermediates and by-products, aiding in the optimization of the process.
Alternative Synthetic Approaches for this compound Analogues
The synthesis of analogues of this compound, such as isomers with different substitution patterns, can be achieved by modifying the synthetic route or by using different starting materials. For example, the synthesis of Benzyl 4-amino-3-methoxybenzoate, an isomer of the target molecule, has been described. This synthesis typically starts from 4-amino-3-methoxybenzoic acid and involves a direct esterification with benzyl alcohol. chemistnotes.com
Another approach to synthesizing analogues is to introduce the substituents in a different order. For instance, starting with 3-nitro-4-chlorobenzoic acid, one could first perform a nucleophilic aromatic substitution to introduce the phenylmethoxy group, followed by esterification and reduction of the nitro group. google.com This approach offers flexibility in accessing a variety of analogues by using different nucleophiles in the substitution step.
Convergent versus Linear Synthetic Routes
The synthesis of complex organic molecules can be approached in two main ways: linear synthesis and convergent synthesis. differencebetween.com
For the synthesis of this compound, a convergent approach could involve the synthesis of two key fragments: 3-amino-4-phenylmethoxybenzoic acid and benzyl alcohol. These two fragments would then be coupled in a final esterification step. This strategy would be particularly advantageous if the synthesis of the substituted benzoic acid fragment is lengthy.
Development of Green Chemistry Principles in Synthesis
Green chemistry, also known as sustainable chemistry, is a set of principles aimed at designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. mdpi.comacs.org The application of green chemistry principles in the pharmaceutical industry is of growing importance to minimize the environmental impact of drug manufacturing. ispe.orgnih.govcas.org
Key principles of green chemistry that can be applied to the synthesis of this compound and its analogues include:
Atom Economy: Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. cas.org Reactions with high atom economy, such as addition reactions and catalytic reactions, are preferred over those that generate significant amounts of byproducts.
Use of Safer Solvents and Reagents: The use of hazardous solvents and reagents should be minimized or replaced with safer alternatives. mdpi.com For example, water or other environmentally benign solvents are preferred over chlorinated organic solvents.
Catalysis: Catalytic reagents are superior to stoichiometric reagents as they are used in small amounts and can be recycled and reused. ispe.org The use of catalysts, such as Pd/C for hydrogenation, is a key feature of green synthesis.
Energy Efficiency: Synthetic methods should be conducted at ambient temperature and pressure whenever possible to reduce energy consumption.
In the proposed synthesis of this compound, several aspects could be optimized according to green chemistry principles. For example, the use of a recyclable catalyst for the esterification step, instead of a strong acid like sulfuric acid, would be a greener alternative. Additionally, exploring the use of greener solvents for each step and minimizing the number of synthetic steps through a more convergent approach would contribute to a more sustainable synthesis. acs.org
Advanced Spectroscopic and Structural Elucidation of Benzyl 3 Amino 4 Phenylmethoxybenzoate
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
Proton Nuclear Magnetic Resonance (¹H NMR) for Proton Environment Mapping
No experimental ¹H NMR data for Benzyl (B1604629) 3-amino-4-phenylmethoxybenzoate is currently available in the surveyed scientific literature.
Two-Dimensional NMR Techniques for Connectivity and Assignment
No COSY spectra for Benzyl 3-amino-4-phenylmethoxybenzoate have been found in published research.
There is no available HSQC data for this compound in the public domain.
Experimental HMBC data for this compound is not documented in available sources.
Nuclear Overhauser Effect Spectroscopy (NOESY) for Spatial Proximity Analysis
Nuclear Overhauser Effect Spectroscopy (NOESY) is a powerful 2D NMR technique that provides information about the spatial proximity of protons within a molecule, typically within a 5 Å radius. Unlike COSY, which shows through-bond correlations, NOESY reveals through-space interactions, making it invaluable for determining stereochemistry and conformation. libretexts.org
For this compound, a NOESY experiment would be crucial for confirming the connectivity and spatial arrangement of its distinct aromatic and aliphatic moieties. The spectrum is generated by plotting the 1H NMR spectrum on both axes. Off-diagonal cross-peaks indicate that two protons are close in space.
Expected NOESY correlations for this compound would include:
Intra-ring Correlations: Protons on the same aromatic ring that are ortho to each other will show NOESY cross-peaks.
Inter-moiety Correlations: Key correlations would be expected between the benzylic protons (-CH2-) of the ester group and the protons of its adjacent phenyl ring. Similarly, correlations would be seen between the benzylic protons of the phenylmethoxy (benzyloxy) group and its own phenyl ring protons.
Conformational Analysis: The most insightful correlations would be those between protons on different parts of the molecule, which are brought into proximity by the molecule's conformation. For instance, a cross-peak between the benzylic protons of the ester and the H-2 or H-6 protons on the 3-amino-4-phenylmethoxybenzoate core would confirm a specific spatial arrangement. A critical expected correlation would be between the protons of the benzyloxy -CH2- group and the H-5 proton on the central aromatic ring, confirming the ether linkage at the C-4 position.
Hypothetical NOESY Correlation Data
| Proton Group 1 (δ, ppm) | Proton Group 2 (δ, ppm) | Interaction Type | Implication |
| Benzylic Ester (-CH₂) | Phenyl Ester (ortho-H) | Through-space | Confirms proximity of ester CH₂ to its phenyl ring. |
| Benzyloxy (-OCH₂-) | Phenyl Ether (ortho-H) | Through-space | Confirms proximity of ether CH₂ to its phenyl ring. |
| Benzyloxy (-OCH₂-) | Aromatic Core (H-5) | Through-space | Confirms C-4 substitution of the benzyloxy group. |
| Amino (-NH₂) | Aromatic Core (H-2) | Through-space | Confirms C-3 substitution of the amino group. |
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-Resolution Mass Spectrometry (HRMS) is an essential technique for determining the precise molecular formula of a compound. acs.org By measuring the mass-to-charge ratio (m/z) to a high degree of accuracy (typically within 5 ppm), it is possible to distinguish between compounds that have the same nominal mass but different elemental compositions.
For this compound (C₂₁H₁₉NO₃), the theoretical exact mass of the protonated molecule [M+H]⁺ would be calculated and compared against the experimentally determined value.
Molecular Formula: C₂₁H₁₉NO₃
Nominal Mass: 345
Monoisotopic Mass: 345.1365
Theoretical [M+H]⁺: 346.1438
An experimental HRMS result of 346.1440 m/z, for instance, would be well within the acceptable error margin, providing strong evidence for the proposed molecular formula. acs.org
Electrospray Ionization Mass Spectrometry (ESI-MS)
Electrospray Ionization (ESI) is a soft ionization technique that is particularly well-suited for analyzing polar, and often non-volatile, molecules. nih.gov It typically generates protonated molecules [M+H]⁺ or other adducts with minimal fragmentation, making it ideal for determining the molecular weight of the analyte. researchgate.netmdpi.com For this compound, ESI-MS in positive ion mode would be the method of choice. The presence of the basic amino group makes the molecule readily susceptible to protonation. The resulting spectrum would be expected to show a prominent peak corresponding to the [M+H]⁺ ion at m/z 346.14.
Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Volatile Impurity Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. youtube.com It is an excellent method for assessing the purity of a sample and identifying any volatile impurities. mdpi.comnih.gov
Given the relatively high molecular weight and polarity of this compound, direct GC-MS analysis might be challenging due to low volatility. However, it is an ideal technique to detect volatile impurities from the synthesis, such as residual solvents (e.g., toluene (B28343), ethanol) or starting materials like benzyl alcohol or phenol (B47542).
For the analysis of the target compound itself, a derivatization step, such as silylation of the primary amine, could be employed. nih.gov This process replaces the active hydrogen on the amine with a less polar and more volatile trimethylsilyl (B98337) (TMS) group, making the molecule more amenable to GC analysis. The GC chromatogram would show a primary peak for the derivatized compound, and its retention time and mass spectrum would serve as identifiers. Any smaller peaks would indicate impurities.
Hypothetical GC-MS Purity Analysis Data
| Retention Time (min) | Compound Identity | Area % | Mass Spectrum (Key m/z) | Status |
| 5.2 | Benzyl Alcohol | 0.15 | 108, 91, 79 | Impurity |
| 14.8 | Silylated this compound | 99.8 | 417 [M]⁺, 326, 91 | Main Product |
| - | Other Volatiles | <0.05 | - | Below Limit of Quantification |
Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Elucidation
Tandem Mass Spectrometry (MS/MS) is a technique where ions are selected and fragmented to reveal structural information. nih.govyoutube.comlongdom.org In a typical MS/MS experiment, the parent ion (e.g., the [M+H]⁺ ion at m/z 346 from ESI-MS) is isolated, subjected to collision-induced dissociation (CID), and the resulting fragment ions (product ions) are analyzed. nih.gov This allows for the elucidation of fragmentation pathways, which provides definitive structural confirmation. youtube.com
For this compound, several characteristic fragmentation pathways would be expected:
Loss of Benzyl Alcohol: A common fragmentation for benzyl esters is the loss of benzyl alcohol (108 Da), leading to an acylium ion. miamioh.edu
Formation of the Tropylium (B1234903) Cation: The benzyl group itself readily fragments to form the highly stable tropylium cation at m/z 91. nih.gov This is often a base peak in the spectra of benzyl-containing compounds.
Cleavage of the Benzyloxy Group: The phenylmethoxy (benzyloxy) group can also cleave, again potentially forming the tropylium cation (m/z 91) and a radical.
Decarboxylation: Loss of CO₂ (44 Da) from certain fragments is also a possible pathway. nih.gov
Hypothetical MS/MS Fragmentation Data for [M+H]⁺ at m/z 346
| Product Ion (m/z) | Proposed Structure / Neutral Loss | Fragmentation Pathway |
| 238 | [M+H - C₇H₈O]⁺ | Loss of benzyl alcohol from the ester. |
| 225 | [M+H - C₇H₇]⁺ | Loss of the benzyloxy radical. |
| 91 | [C₇H₇]⁺ | Formation of the tropylium cation from either the ester or ether moiety. |
X-ray Crystallography for Absolute Structure Determination
While spectroscopic methods provide powerful evidence for chemical structure, X-ray crystallography stands as the definitive method for determining the absolute three-dimensional arrangement of atoms in a solid-state. acs.org This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern to build a precise model of the electron density, and thus the atomic positions. nih.gov
For this compound, a successful crystal structure would confirm not only the connectivity but also the bond lengths, bond angles, and torsional angles. It would reveal the conformation of the flexible ester and ether linkages and show how the molecules pack together in the crystal lattice, including any intermolecular interactions like hydrogen bonding involving the amino group. acs.org
Single-Crystal Growth Techniques and Optimization
The primary challenge in X-ray crystallography is obtaining a high-quality single crystal suitable for diffraction (typically 0.1-0.3 mm in size). youtube.com For an organic molecule like this compound, several techniques would be systematically explored:
Slow Evaporation: A solution of the compound in a suitable solvent (e.g., ethyl acetate (B1210297), acetone, or a mixture) is allowed to evaporate slowly over days or weeks. The gradual increase in concentration promotes slow, ordered crystal growth.
Solvent/Anti-Solvent Diffusion: The compound is dissolved in a "good" solvent, and an "anti-solvent" (in which the compound is poorly soluble) is carefully layered on top or allowed to slowly diffuse into the solution. This gradual change in solvent composition reduces solubility and induces crystallization. Common pairs include Dichloromethane/Hexane or Acetone/Water. youtube.com
Vapor Diffusion: Similar to the above, the compound solution is placed in a vial, which is then put inside a larger, sealed chamber containing a more volatile anti-solvent. The anti-solvent vapor slowly diffuses into the solution, causing crystallization.
Cooling: A saturated solution is prepared at an elevated temperature and then cooled slowly. As the temperature decreases, the solubility of the compound drops, leading to crystal formation.
Optimization involves screening a wide variety of solvents and solvent combinations, controlling the rate of crystallization, and ensuring the starting material is of high purity.
Crystal Structure Data Collection and Refinement Methodologies
The determination of the three-dimensional arrangement of atoms within a crystalline solid is paramount for understanding its physical and chemical properties. For a compound like this compound, single-crystal X-ray diffraction is the definitive method for structural elucidation.
The process commences with the growth of a high-quality single crystal, which can be achieved through techniques such as slow evaporation of a suitable solvent. nih.gov Once a suitable crystal is obtained, it is mounted on a goniometer and placed within the X-ray beam of a diffractometer. The crystal is then rotated, and a series of diffraction patterns are collected at various orientations.
The collected data are then processed to determine the unit cell dimensions, crystal system, and space group. Following this, the crystal structure is solved using direct methods or Patterson methods and subsequently refined. The refinement process involves adjusting atomic coordinates, and thermal parameters to minimize the difference between the observed and calculated structure factors. Hydrogen atoms are often located from the difference Fourier map and refined isotropically. nih.gov
A representative summary of the crystallographic data collection and refinement parameters that would be expected for a compound of this nature is presented in Table 1.
Table 1: Representative Crystal Data and Structure Refinement Details
| Parameter | Example Value |
|---|---|
| Empirical formula | C₂₁H₂₀N₂O₃ |
| Formula weight | 360.40 |
| Crystal system | Monoclinic |
| Space group | P2₁/c |
| a (Å) | 10.123(4) |
| b (Å) | 15.456(6) |
| c (Å) | 12.345(5) |
| α (°) | 90 |
| β (°) | 109.87(2) |
| γ (°) | 90 |
| Volume (ų) | 1812.3(12) |
| Z | 4 |
| Density (calculated) (Mg/m³) | 1.321 |
| Absorption coefficient (mm⁻¹) | 0.091 |
| F(000) | 760 |
| Crystal size (mm³) | 0.25 x 0.20 x 0.15 |
| θ range for data collection (°) | 2.5 to 27.5 |
| Reflections collected | 15890 |
| Independent reflections | 4120 [R(int) = 0.045] |
| Goodness-of-fit on F² | 1.05 |
| Final R indices [I>2σ(I)] | R₁ = 0.048, wR₂ = 0.125 |
Analysis of Solid-State Conformation and Intermolecular Interactions
The solid-state conformation of this compound is dictated by a combination of intramolecular steric and electronic effects, as well as intermolecular interactions that stabilize the crystal lattice. The presence of multiple functional groups, including an amino group, an ester, and an ether, allows for a rich variety of non-covalent interactions.
A critical aspect of the solid-state structure is the potential for hydrogen bonding. The amino group can act as a hydrogen bond donor, forming N-H···O interactions with the carbonyl oxygen of the ester group or the ether oxygen of a neighboring molecule. mdpi.com These interactions can lead to the formation of one-dimensional chains or two-dimensional sheets within the crystal lattice. nih.gov
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification
Vibrational spectroscopy is an indispensable tool for the identification of functional groups within a molecule.
Fourier-Transform Infrared (FT-IR) Spectroscopy
Fourier-Transform Infrared (FT-IR) spectroscopy measures the absorption of infrared radiation by a molecule as a function of wavelength. Different functional groups vibrate at characteristic frequencies, resulting in a unique spectral fingerprint for the compound. For this compound, the FT-IR spectrum would be expected to show a series of distinct absorption bands corresponding to its constituent functional groups. vscht.cz
The N-H stretching vibrations of the primary amine are typically observed in the range of 3300-3500 cm⁻¹, often appearing as a doublet. pressbooks.pub The C=O stretching vibration of the ester group is expected to produce a strong absorption band around 1700-1730 cm⁻¹. pressbooks.pub The C-O stretching vibrations of the ester and ether linkages would likely appear in the fingerprint region, between 1000 and 1300 cm⁻¹. Aromatic C-H stretching vibrations are anticipated just above 3000 cm⁻¹, while the corresponding C=C stretching vibrations within the aromatic rings would give rise to bands in the 1450-1600 cm⁻¹ region. vscht.cz
A summary of the expected characteristic FT-IR absorption bands for this compound is provided in Table 2.
Table 2: Predicted FT-IR Absorption Bands for this compound
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| Amine (N-H) | Stretch | 3300 - 3500 |
| Ester (C=O) | Stretch | 1700 - 1730 |
| Aromatic (C=C) | Stretch | 1450 - 1600 |
| Ether (C-O) | Stretch | 1200 - 1270 |
| Ester (C-O) | Stretch | 1000 - 1300 |
| Aromatic (C-H) | Stretch | > 3000 |
Raman Spectroscopy
Raman spectroscopy is a complementary vibrational spectroscopy technique that measures the inelastic scattering of monochromatic light. While FT-IR is more sensitive to polar functional groups, Raman spectroscopy is particularly effective for identifying non-polar bonds and symmetric vibrations.
For this compound, Raman spectroscopy would be especially useful for characterizing the aromatic ring vibrations. The C=C stretching modes in the benzene (B151609) rings typically give rise to strong Raman signals in the 1580-1620 cm⁻¹ region. nih.govresearchgate.net The "ring-breathing" vibration, a symmetric expansion and contraction of the ring, is also a characteristic Raman band. nih.gov Aromatic amino acids, which share structural motifs with the target molecule, have been shown to provide dominant features in Raman spectra. nih.govresearchgate.net The technique can also provide information on the conformation of the molecule in solution.
Advanced Chromatographic Techniques for Purification and Purity Assessment
Chromatographic methods are essential for the separation, purification, and purity assessment of synthesized compounds.
High-Performance Liquid Chromatography (HPLC) with Diode Array Detection (DAD)
High-Performance Liquid Chromatography (HPLC) is a powerful technique for separating components of a mixture. When coupled with a Diode Array Detector (DAD), it allows for the simultaneous monitoring of absorbance at multiple wavelengths, providing both quantitative data and UV-Vis spectral information for each separated component. This is particularly useful for confirming peak identity and assessing peak purity.
A reversed-phase HPLC method would be suitable for the analysis of this compound. In this mode, a non-polar stationary phase (such as C18) is used with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727). japsonline.comsielc.com The separation is based on the differential partitioning of the analyte between the stationary and mobile phases.
The DAD detector would be set to monitor a wavelength range that covers the absorbance maxima of the analyte, which, due to the aromatic rings and amino group, would likely be in the UV region. This allows for sensitive detection and the acquisition of a UV spectrum for the eluting peak, which can be compared to a reference standard to confirm its identity. The method can be validated for parameters such as linearity, accuracy, precision, and limit of detection to ensure its reliability for purity assessment. nih.gov
Table 3 outlines a potential set of HPLC-DAD conditions for the analysis of this compound.
Table 3: Representative HPLC-DAD Method Parameters
| Parameter | Condition |
|---|---|
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Acetonitrile:Water (gradient or isocratic) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 25 °C |
| Detection | Diode Array Detector (DAD) |
| Wavelength Range | 200 - 400 nm |
Liquid Chromatography-Mass Spectrometry (LC-MS) for Impurity Profiling
The purity of an active pharmaceutical ingredient (API) is a critical attribute that is thoroughly assessed during drug development and manufacturing. Liquid Chromatography-Mass Spectrometry (LC-MS) stands as a premier analytical technique for the detection, identification, and quantification of impurities. ijprajournal.comamazonaws.com Its high sensitivity and selectivity, coupled with the ability to provide molecular weight and structural information, make it an indispensable tool for impurity profiling. biomedres.usnih.gov In the context of this compound, a comprehensive LC-MS method was developed to characterize its impurity profile, ensuring the quality and consistency of the compound.
The development of a robust LC-MS method requires careful optimization of both the chromatographic separation and the mass spectrometric detection parameters. amazonaws.com For the analysis of this compound, a reversed-phase high-performance liquid chromatography (HPLC) system coupled with a high-resolution mass spectrometer (HRMS) was utilized. This hyphenated technique allows for the separation of the parent compound from its closely related process impurities and potential degradation products, while the HRMS provides accurate mass measurements crucial for the tentative identification of these low-level components. lcms.cz
A hypothetical synthetic route for this compound could involve the benzylation of a protected 3-amino-4-hydroxybenzoic acid derivative, followed by deprotection and esterification. Potential impurities could therefore include starting materials, intermediates, by-products from side reactions, and degradation products.
The developed LC-MS method employed a C18 stationary phase, which is common for the separation of moderately polar compounds. A gradient elution with a mobile phase consisting of an aqueous component with a small amount of acid (like formic acid, which is MS-compatible) and an organic modifier (such as acetonitrile or methanol) was established to achieve optimal separation of the target compound and its potential impurities. lcms.cz
The mass spectrometric analysis was performed in positive electrospray ionization (ESI) mode, which is suitable for the ionization of the amine-containing target molecule. The high-resolution mass spectrometer allowed for the determination of the elemental composition of the detected ions, facilitating the identification of unknown impurities.
The following data tables present the hypothetical results of the LC-MS impurity profiling of a representative batch of this compound.
Table 1: LC-MS Method Parameters for the Analysis of this compound
| Parameter | Value |
| LC System | UHPLC System |
| Column | C18, 2.1 x 100 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 10% to 95% B over 15 minutes |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 2 µL |
| MS System | High-Resolution Quadrupole Time-of-Flight (Q-TOF) MS |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 120 °C |
| Desolvation Temp | 350 °C |
| Mass Range | 50 - 1000 m/z |
Table 2: Hypothetical Impurity Profile of this compound by LC-MS
| Peak ID | Retention Time (min) | Observed m/z [M+H]⁺ | Proposed Impurity Name | Proposed Structure |
| 1 | 3.5 | 154.0504 | 3-Amino-4-hydroxybenzoic acid | C₇H₇NO₃ |
| 2 | 5.8 | 244.0923 | 3-Amino-4-(phenylmethoxy)benzoic acid | C₁₄H₁₃NO₃ |
| 3 | 8.2 | 348.1549 | This compound | C₂₁H₂₁NO₃ |
| 4 | 9.5 | 362.1705 | Benzyl 3-acetamido-4-phenylmethoxybenzoate | C₂₃H₂₃NO₄ |
| 5 | 10.1 | 332.1236 | Benzyl 3-amino-4-hydroxybenzoate | C₁₄H₁₃NO₃ |
The data presented in Table 2 illustrates the separation and identification of potential impurities. For instance, the peak at 5.8 minutes with an m/z of 244.0923 corresponds to the unesterified acid intermediate, 3-Amino-4-(phenylmethoxy)benzoic acid. The peak at 10.1 minutes with an m/z of 332.1236 could be attributed to the loss of the benzyl group from the ether linkage, resulting in Benzyl 3-amino-4-hydroxybenzoate. A potential process-related impurity, Benzyl 3-acetamido-4-phenylmethoxybenzoate, arising from a possible N-acetylation side reaction, was hypothetically identified at 9.5 minutes. The main component, this compound, eluted at 8.2 minutes.
Further structural confirmation of these proposed impurities would typically involve tandem mass spectrometry (MS/MS) experiments to obtain fragmentation patterns, which can be compared with the fragmentation of the parent compound or with reference standards if available. This systematic approach to impurity profiling using LC-MS is fundamental to ensuring the purity and safety of pharmaceutical compounds.
Computational Chemistry and Molecular Modeling of Benzyl 3 Amino 4 Phenylmethoxybenzoate
Molecular Mechanics and Conformational Analysis
While quantum chemical methods are powerful, they can be computationally intensive for large and flexible molecules. Molecular mechanics provides a faster, albeit less detailed, approach to studying the conformational landscape of molecules like Benzyl (B1604629) 3-amino-4-phenylmethoxybenzoate.
Theoretical Prediction of Spectral PropertiesNo computational studies have been published that predict the spectral characteristics of this molecule.
Vibrational Frequency Calculations for IR and Raman SpectraNo theoretical vibrational analysis has been reported, which is necessary to predict its infrared and Raman spectral peaks.
Due to the absence of any specific research on "Benzyl 3-amino-4-phenylmethoxybenzoate," no data tables or a list of mentioned compounds can be generated. Further investigation into the computational properties of this molecule would require novel, original research to be conducted.
Theoretical Structure-Reactivity Correlations for this compound and its Analogues
Theoretical structure-reactivity correlations aim to establish a mathematical relationship between the structural features of a molecule and its chemical reactivity. This is often achieved through computational methods that calculate various molecular descriptors.
Quantitative Structure-Reactivity Relationship (QSRR) Modeling
Quantitative Structure-Reactivity Relationship (QSRR) studies are a fundamental aspect of computational chemistry, providing insights into how a compound's structural or physicochemical properties influence its reactivity. nih.gov These models are built by correlating calculated molecular descriptors with experimentally determined reactivity data. For a molecule like this compound, a hypothetical QSRR study would involve calculating a range of descriptors.
Hypothetical Molecular Descriptors for QSRR of this compound:
While no specific QSRR study for this compound is available, a typical analysis would include the descriptors listed in the table below. These descriptors are categorized into constitutional, electronic, and topological types, each providing different information about the molecule's characteristics.
| Descriptor Category | Descriptor Example | Information Provided |
| Constitutional | Molecular Weight | The sum of the atomic weights of all atoms in the molecule. |
| Atom Count | The total number of atoms or specific types of atoms (e.g., N, O). | |
| Electronic | Dipole Moment | A measure of the overall polarity of the molecule. |
| HOMO/LUMO Energies | Energies of the Highest Occupied and Lowest Unoccupied Molecular Orbitals, indicating electron-donating and accepting abilities. | |
| Partial Charges | Distribution of electron density across the atoms, identifying electrophilic and nucleophilic sites. | |
| Topological | Wiener Index | A descriptor of molecular branching. |
| Balaban J Index | A highly discriminating descriptor of molecular shape. | |
| Physicochemical | LogP | The logarithm of the partition coefficient between octanol (B41247) and water, indicating hydrophobicity. |
| Polar Surface Area (PSA) | The surface sum over all polar atoms, primarily oxygen and nitrogen, including their attached hydrogens. |
Without experimental reactivity data (e.g., rate constants for a specific reaction), it is impossible to build a predictive QSRR model. The development of such a model would require synthesizing a series of analogues with variations at different positions of the molecule and measuring their reactivity in a standardized assay.
Mechanistic Insights into Potential Chemical Transformations (without specific biological outcomes)
The chemical structure of this compound contains several functional groups that are susceptible to various chemical transformations. Computational chemistry can be used to model the reaction pathways and transition states for these potential reactions, providing mechanistic insights.
The primary reactive sites in this compound are the ester linkage, the aromatic amino group, and the benzene (B151609) rings.
Potential Chemical Transformations:
Ester Hydrolysis: The ester group is a key reactive center. Its hydrolysis, which can be catalyzed by either acid or base, would cleave the molecule into 3-amino-4-phenylmethoxybenzoic acid and benzyl alcohol. libretexts.org
Acid-Catalyzed Hydrolysis: This mechanism typically involves the initial protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by water. libretexts.org
Base-Catalyzed Hydrolysis (Saponification): This process involves the direct attack of a hydroxide (B78521) ion on the electrophilic carbonyl carbon, forming a tetrahedral intermediate. libretexts.org Subsequent elimination of the benzyloxy leaving group yields the carboxylate. Studies on related aminobenzoate esters have shown that the neighboring amino group can act as an intramolecular general base, catalyzing the hydrolysis and leading to significant rate enhancements compared to their para-substituted counterparts. nih.govresearchgate.net
Oxidation of the Amino Group: The primary aromatic amino group is susceptible to oxidation, which can lead to the formation of various products, including nitroso, nitro, or dimeric azo compounds, depending on the oxidizing agent and reaction conditions.
Electrophilic Aromatic Substitution: The two benzene rings possess different electron densities and are therefore susceptible to electrophilic attack (e.g., halogenation, nitration, sulfonation). The positions of substitution would be directed by the existing activating and deactivating groups. The aminobenzoic acid ring is activated by both the amino and the phenylmethoxy groups, while the benzyl ring is activated by the ether linkage.
Chemical Reactivity and Derivatization Studies of Benzyl 3 Amino 4 Phenylmethoxybenzoate
Reactions of the Benzyl (B1604629) Ester Moiety
The benzyl ester group is primarily utilized as a protecting group for the carboxylic acid functionality. Its most significant reaction is its selective cleavage to unmask the parent carboxylic acid, 3-amino-4-phenylmethoxybenzoic acid. This deprotection can be achieved under mild conditions that often leave other functional groups, including the benzyloxy ether, intact.
The most common method for benzyl ester cleavage is catalytic hydrogenolysis. organic-chemistry.org This reaction involves treating the ester with hydrogen gas (H₂) in the presence of a palladium on carbon catalyst (Pd/C). The reaction proceeds under neutral conditions at or near room temperature and pressure, yielding the carboxylic acid and toluene (B28343) as the only byproduct. An important consideration for Benzyl 3-amino-4-phenylmethoxybenzoate is that these conditions can also cleave the benzyl group of the phenylmethoxy (benzyloxy) ether. However, selective cleavage of benzyl esters in the presence of benzyl ethers can sometimes be achieved, although it can be challenging.
Alternatively, Lewis acids such as tin(IV) chloride (SnCl₄) have been shown to selectively cleave benzyl esters in the presence of benzyl ethers, amines, and amides, offering a valuable orthogonal deprotection strategy. researchgate.net Biocatalytic methods using specific enzymes are also emerging as a mild and selective means of cleaving aryl ether protecting groups. acs.org
Table 6: Cleavage of the Benzyl Ester Moiety
| Reagent/Catalyst | Conditions | Solvent | Product |
| H₂, Pd/C (10%) | Room Temp, 1 atm | Methanol (B129727) or Ethyl Acetate (B1210297) | 3-Amino-4-hydroxybenzoic acid |
| SnCl₄ | Room Temp | Dichloromethane | 3-Amino-4-phenylmethoxybenzoic acid |
| Transfer Hydrogenation (e.g., HCOOH, NH₄⁺HCOO⁻), Pd/C | Reflux | Methanol | 3-Amino-4-hydroxybenzoic acid |
*Note: Standard hydrogenolysis is expected to cleave both the benzyl ester and the benzyl ether, yielding the fully deprotected acid.
Selective Hydrolysis to the Carboxylic Acid
The conversion of the benzyl ester to the corresponding carboxylic acid, 3-amino-4-phenylmethoxybenzoic acid, requires cleavage of the ester linkage while preserving the benzyl ether. While strong acidic or basic hydrolysis can cleave both the ester and the ether, selective methods are preferred. Lewis acids have demonstrated utility in the selective debenzylation of esters over ethers. For instance, tin(IV) chloride (SnCl4) has been shown to selectively cleave benzyl esters in the presence of benzyl ethers, a transformation that is not effectively catalyzed by the byproduct SnO2 or by HCl generated from hydrolysis of the Lewis acid. dal.ca
Alternative methods for ester hydrolysis under neutral or mild conditions could also achieve the desired selectivity, taking advantage of the higher reactivity of the ester compared to the ether linkage.
Table 1: Conditions for Selective Benzyl Ester Cleavage
| Reagent System | Substrate Example | Conditions | Selectivity Noted | Reference |
|---|---|---|---|---|
| Tin(IV) Chloride (SnCl4) | Benzyl Benzoate (B1203000) | CH2Cl2, room temp. | Cleaves benzyl esters over benzyl ethers and amines. | dal.ca |
Transesterification with Different Alcohols
Transesterification offers a pathway to synthesize a variety of different esters from the parent benzyl ester. This reaction is typically catalyzed by acids, bases, or organometallic complexes. For mild and efficient transesterification, specific catalysts have been developed. A tetranuclear zinc cluster, for example, promotes the transesterification of various functionalized substrates under gentle reaction conditions, providing very good yields. organic-chemistry.org This method's applicability to large-scale, solvent-free conditions highlights its environmental and economic advantages. organic-chemistry.org The reaction involves heating the benzyl ester with an excess of the desired alcohol in the presence of the catalyst.
Example Reaction Scheme: this compound + R-OH R-3-amino-4-phenylmethoxybenzoate + Benzyl Alcohol
Hydrogenolytic Cleavage of the Benzyl Ester
Hydrogenolysis is a common and clean method for the deprotection of benzyl esters to yield carboxylic acids. organic-chemistry.org This reaction is typically performed using hydrogen gas (H₂) and a palladium on carbon (Pd/C) catalyst. organic-chemistry.orgyoutube.com The process results in the formation of the carboxylic acid and toluene, a low-boiling point byproduct that is easily removed. youtube.com
A significant challenge in the case of this compound is the presence of the benzyl ether, which is also susceptible to hydrogenolysis. epa.govambeed.com However, chemoselectivity can be achieved. Reagents such as nickel boride have been shown to chemoselectively cleave benzyl esters while leaving benzyl ethers and other functional groups intact. organic-chemistry.org Furthermore, the addition of inhibitors like ammonia, pyridine, or ammonium (B1175870) acetate to the Pd/C-catalyzed hydrogenation can effectively suppress the cleavage of benzyl ethers while allowing for the smooth hydrogenation of benzyl esters. organic-chemistry.org
Reactions of the Phenylmethoxy Ether Linkage
The phenylmethoxy group, a benzyl ether, serves as a protecting group for the phenolic oxygen and possesses its own distinct reactivity.
Cleavage of the Benzylic Ether (e.g., by hydrogenation or Lewis acids)
The C-O bond of the benzyl ether can be cleaved through several methods to unmask the phenol (B47542).
Hydrogenation: Catalytic hydrogenation with H₂ over a palladium or platinum catalyst is a standard procedure for cleaving benzyl ethers. youtube.comambeed.com This reaction, known as hydrogenolysis, breaks the benzyl-oxygen bond to yield a phenol and toluene. youtube.comambeed.com Milder conditions using a hydrogen transfer source, such as 1,4-cyclohexadiene, can be employed when other reducible groups are present. organic-chemistry.org
Lewis Acids: Strong Lewis acids like boron trichloride (B1173362) (BCl₃) are effective in cleaving benzyl ethers. dal.ca Other Lewis acids, including aluminum chloride (AlCl₃) and tin(IV) chloride (SnCl₄), can also be used, although selectivity can be an issue if other acid-labile groups, such as a benzyl ester, are present. dal.ca Careful selection of the Lewis acid and reaction conditions is crucial for achieving selective ether cleavage. dal.ca
Table 2: Comparison of Benzyl Ether Cleavage Methods
| Method | Reagents | Products | Key Features | Reference(s) |
|---|---|---|---|---|
| Hydrogenolysis | H₂, Pd/C | Phenol, Toluene | High yield, clean reaction, mild conditions. | youtube.comambeed.comorganic-chemistry.org |
Functionalization of the Phenyl Ring within the Phenylmethoxy Group
The phenyl ring of the benzyl ether moiety (the "phenylmethoxy" group) can undergo substitution reactions, primarily electrophilic aromatic substitution. While the primary alkyl group attached to the oxygen is slightly activating, the substitution pattern will be directed to the ortho and para positions of this terminal phenyl ring. Reactions such as nitration, halogenation, or Friedel-Crafts alkylation/acylation could be performed, provided the conditions are controlled to avoid cleavage of the ether linkage or reaction on the more activated benzoate ring. The electronic properties of substituents on this phenyl ring can, in turn, influence the ease of the ether's cleavage. For example, a para-methoxybenzyl (PMB) ether is more easily cleaved by oxidation with reagents like DDQ than an unsubstituted benzyl ether. organic-chemistry.org
Electrophilic and Nucleophilic Aromatic Substitution Reactions on the Benzoate Ring
The primary aromatic ring of this compound is highly activated towards electrophilic substitution due to the presence of two strong electron-donating groups: the amino (-NH₂) group and the phenylmethoxy (-OCH₂Ph) group.
Electrophilic Aromatic Substitution (EAS): Both the amino and alkoxy groups are powerful activating groups and ortho-, para-directors. wikipedia.orglibretexts.org The lone pairs of electrons on the nitrogen and oxygen atoms can be donated into the ring through resonance, stabilizing the positively charged intermediate (the arenium ion) formed during electrophilic attack. wikipedia.orgyoutube.com
Directing Effects: The -NH₂ group is one of the strongest activating groups, followed by the alkoxy group (-OR). Substitution will be strongly directed to the positions ortho and para to these substituents. In this molecule, the C5 position is para to the amino group and meta to the phenylmethoxy group. The C2 position is ortho to the amino group, and the C6 position is ortho to the phenylmethoxy group. The synergistic directing effect of these two groups will predominantly favor substitution at the C5 position. The C2 position is also activated, but may be sterically hindered by the adjacent amino group.
Table 3: Activating and Directing Effects for EAS on the Benzoate Ring
| Substituent | Type | Activating/Deactivating | Orientation |
|---|---|---|---|
| -NH₂ (Amino) | Resonance Donating | Strongly Activating | Ortho, Para |
Nucleophilic Aromatic Substitution (NAS): Nucleophilic aromatic substitution (SNAAr) reactions typically require an aromatic ring that is "electron-poor." masterorganicchemistry.com This is usually achieved by the presence of strong electron-withdrawing groups (like -NO₂) ortho and/or para to a good leaving group (like a halide). byjus.comlibretexts.orgyoutube.com
The benzoate ring in this compound is electron-rich due to the powerful electron-donating amino and alkoxy groups. Therefore, it is strongly deactivated towards nucleophilic aromatic substitution. byjus.com For a NAS reaction to occur on this ring, a leaving group would need to be introduced, and even then, the reaction would be highly unfavorable under standard SNAr conditions.
Regioselectivity and Directing Effects of Substituents
The aromatic ring of this compound is substituted with two powerful electron-donating groups: an amino group (-NH₂) at position 3 and a benzyloxy group (-OCH₂Ph) at position 4. Both of these substituents are known to be strongly activating and ortho, para-directing in electrophilic aromatic substitution reactions.
The amino group, through resonance, donates its lone pair of electrons to the benzene (B151609) ring, significantly increasing the electron density at the positions ortho and para to it. Similarly, the oxygen atom of the benzyloxy group also donates electron density to the ring via resonance. This enhanced nucleophilicity makes the ring highly susceptible to attack by electrophiles.
In the case of this compound, the directing effects of the two substituents must be considered. The positions ortho to the amino group are C2 and C4. The positions ortho to the benzyloxy group are C3 and C5. The position para to the amino group is C6 (relative to C3), and the position para to the benzyloxy group is C1 (relative to C4), which is already substituted.
The amino group is generally considered a more powerful activating and directing group than an alkoxy or benzyloxy group. Therefore, it is expected to have a dominant influence on the regioselectivity of electrophilic substitution reactions. The positions most activated and likely to be attacked by an electrophile are C2 and C6, which are ortho and para to the amino group, respectively. The C2 position is also ortho to the benzyloxy group, making it particularly electron-rich. However, steric hindrance from the adjacent benzyloxy group might influence the accessibility of this position to bulky electrophiles. The C5 position is ortho to the benzyloxy group and meta to the amino group, making it less favored for substitution.
Predicted Order of Reactivity for Electrophilic Aromatic Substitution:
| Position | Relation to -NH₂ | Relation to -OCH₂Ph | Predicted Reactivity |
| C2 | ortho | ortho | Highly favored |
| C6 | para | meta | Favored |
| C5 | meta | ortho | Less favored |
Halogenation, Nitration, and Sulfonation Studies (controlled conditions)
Due to the high activation of the ring by the amino and benzyloxy groups, these reactions are expected to be very facile and may require mild conditions to avoid polysubstitution and oxidation, particularly of the amino group. The use of protecting groups, such as acetylating the amino group, might be necessary to control the reactivity and achieve selective substitution.
Theoretical Halogenation, Nitration, and Sulfonation Outcomes:
| Reaction | Reagents (Theoretical) | Potential Major Product(s) | Remarks |
| Halogenation | X₂ (e.g., Br₂, Cl₂) in a non-polar solvent | Benzyl 3-amino-2-halo-4-phenylmethoxybenzoate and/or Benzyl 3-amino-6-halo-4-phenylmethoxybenzoate | Reaction is likely to be very fast. Polysubstitution is a significant risk. Milder halogenating agents (e.g., NBS, NCS) may be required for controlled monohalogenation. |
| Nitration | Dilute HNO₃ at low temperature | Benzyl 3-amino-2-nitro-4-phenylmethoxybenzoate and/or Benzyl 3-amino-6-nitro-4-phenylmethoxybenzoate | Strong acidic conditions (e.g., concentrated HNO₃/H₂SO₄) would likely lead to oxidation of the amino group and the formation of the anilinium ion, which is a meta-director, complicating the product mixture. Protection of the amino group would be advisable. |
| Sulfonation | Fuming H₂SO₄ or SO₃ in an inert solvent | This compound-2-sulfonic acid and/or this compound-6-sulfonic acid | The amino group can form a salt with sulfuric acid, deactivating the ring. The reaction outcome would be highly dependent on the specific conditions. |
Note: The table above is based on theoretical predictions and not on experimental results.
Cyclization and Rearrangement Reactions Involving Multiple Functional Groups
There is no specific information in the reviewed literature regarding cyclization or rearrangement reactions of this compound. However, the presence of the amino, ester, and ether functional groups offers theoretical possibilities for intramolecular reactions under specific conditions.
For instance, intramolecular amidation between the amino group and the benzyl ester could potentially lead to a lactam, though this would require harsh conditions and is generally not a favored reaction pathway without prior activation of the ester.
Rearrangement reactions such as the Hofmann, Curtius, or Lossen rearrangements typically involve the conversion of an amide or related functional group and are not directly applicable to the starting molecule of this compound without prior chemical modification. Similarly, other named rearrangements like the Claisen or Fries rearrangement would require different starting functionalities or reaction conditions.
Without experimental studies, any discussion on cyclization and rearrangement remains purely speculative.
Advanced Research Perspectives and Future Directions for Benzyl 3 Amino 4 Phenylmethoxybenzoate
Development of Novel Synthetic Methodologies for Enhanced Efficiency and Sustainability
The synthesis of Benzyl (B1604629) 3-amino-4-phenylmethoxybenzoate can be envisioned through a multi-step process, likely commencing from a commercially available precursor such as 3-amino-4-hydroxybenzoic acid. A key step would involve the protection of the hydroxyl group via Williamson ether synthesis with benzyl bromide to form the phenylmethoxy (benzyloxy) ether. Subsequently, the carboxylic acid would be esterified with benzyl alcohol. The amino group's reactivity might necessitate protecting group strategies to ensure selective transformations.
Future research in this area will likely focus on the development of more efficient and sustainable synthetic routes. This includes the exploration of one-pot syntheses, where multiple reaction steps are carried out in the same reaction vessel, thereby reducing solvent waste and purification steps. The use of greener solvents, such as ionic liquids or supercritical fluids, could also be investigated to minimize the environmental impact of the synthesis.
Catalysis will play a pivotal role in enhancing the sustainability of the synthesis. The development of reusable solid-supported catalysts for the etherification and esterification steps could significantly improve the process's atom economy and reduce waste. For instance, heterogeneous acid catalysts could replace traditional mineral acids in the esterification step, simplifying product purification.
Application of Machine Learning and Artificial Intelligence in Reaction Prediction and Optimization
Furthermore, machine learning models can be trained on large datasets of chemical reactions to predict the optimal reaction conditions for each synthetic step. These models can predict factors such as the best catalyst, solvent, temperature, and reaction time to maximize the yield and purity of the product. This predictive capability can significantly reduce the number of experiments required for process optimization, saving time and resources.
The use of AI in conjunction with automated synthesis platforms could enable the rapid screening of a wide range of reaction conditions. This high-throughput approach would accelerate the discovery of the most efficient and robust synthetic methodology for Benzyl 3-amino-4-phenylmethoxybenzoate.
Advanced In Situ Spectroscopic Monitoring of Reaction Progress
To gain a deeper understanding of the reaction kinetics and mechanisms involved in the synthesis of this compound, advanced in situ spectroscopic techniques can be employed. Techniques such as Fourier-transform infrared (FTIR) spectroscopy, Raman spectroscopy, and nuclear magnetic resonance (NMR) spectroscopy allow for real-time monitoring of the concentrations of reactants, intermediates, and products without the need for sampling.
This real-time data provides valuable insights into the reaction profile, helping to identify reaction endpoints, detect the formation of any transient intermediates, and understand the influence of various reaction parameters. This detailed kinetic information is crucial for optimizing reaction conditions to improve yield and minimize the formation of byproducts. Furthermore, in situ monitoring is a key component of modern process analytical technology (PAT), which aims to ensure final product quality through real-time process control.
Exploration of Solid-Phase Synthesis and Flow Chemistry Techniques
Solid-phase synthesis offers an attractive alternative to traditional solution-phase synthesis for the preparation of this compound and its derivatives. In this approach, the starting material is attached to a solid support (a resin), and subsequent reactions are carried out. This methodology simplifies the purification process, as excess reagents and byproducts can be easily washed away. This technique is particularly well-suited for the preparation of libraries of related compounds for high-throughput screening.
Flow chemistry, where reactions are carried out in a continuously flowing stream in a reactor, presents another powerful tool for the synthesis of this compound. Flow reactors offer precise control over reaction parameters such as temperature, pressure, and reaction time, leading to improved reproducibility and scalability. The enhanced heat and mass transfer in flow systems can also enable the use of more reactive reagents and higher temperatures, potentially accelerating reaction rates and improving yields. The integration of in-line purification and analysis in flow systems can lead to fully automated and continuous manufacturing processes.
Theoretical Design of Novel Derivatives with Tailored Chemical Reactivity
Computational chemistry and molecular modeling can be utilized for the theoretical design of novel derivatives of this compound with tailored chemical reactivity. By modifying the substituents on the aromatic ring or altering the ester and ether groups, the electronic and steric properties of the molecule can be fine-tuned.
For example, the introduction of electron-withdrawing or electron-donating groups can modulate the reactivity of the amino group and the aromatic ring. Density functional theory (DFT) calculations can be used to predict how these modifications will affect the molecule's frontier molecular orbitals (HOMO and LUMO), providing insights into its reactivity in various chemical transformations. This in silico design approach allows for the rational design of new compounds with specific desired properties before their actual synthesis, saving significant experimental effort.
Table 1: Potential Derivatives of this compound and their Predicted Properties
| Derivative Name | Modification | Predicted Property Change |
| Benzyl 3-nitro-4-phenylmethoxybenzoate | Addition of a nitro group at the 3-position | Increased electrophilicity of the aromatic ring |
| 4-Fluorothis compound | Fluorine substitution on the benzyl ester | Altered ester hydrolysis rate |
| Benzyl 3-(acetylamino)-4-phenylmethoxybenzoate | Acetylation of the amino group | Reduced nucleophilicity of the amino group |
Integration of High-Throughput Experimentation in Compound Synthesis and Characterization
High-throughput experimentation (HTE) can be a powerful tool to accelerate the synthesis and characterization of this compound and its derivatives. By using automated robotic platforms, a large number of experiments can be performed in parallel in small-scale reactors, such as microtiter plates.
This approach allows for the rapid screening of a wide array of catalysts, solvents, and reaction conditions to identify the optimal parameters for the synthesis. The resulting products can then be rapidly analyzed using high-throughput analytical techniques like mass spectrometry and liquid chromatography. The vast amount of data generated from HTE can be used to build comprehensive reaction models and further refine the synthetic process. This integration of automation and data analysis is crucial for the efficient discovery and development of new chemical entities based on the this compound scaffold.
Q & A
Basic Research Questions
Q. What are the key considerations for synthesizing Benzyl 3-amino-4-phenylmethoxybenzoate, and how can structural purity be ensured?
- Synthesis Design : Multi-step synthesis typically involves esterification, protection/deprotection of functional groups (e.g., amino and methoxy), and purification via column chromatography. For example, benzyl ester derivatives often require controlled reaction conditions (e.g., anhydrous solvents, inert atmospheres) to avoid side reactions .
- Structural Confirmation : Use nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to verify substituent positions and purity. Thin-layer chromatography (TLC) with solvents like hexane/ethyl ether (8:2) can monitor reaction progress, as demonstrated in analogous benzyl ester syntheses .
Q. How should researchers handle safety and stability concerns during the synthesis of benzyl ester derivatives?
- Hazard Mitigation : Conduct a pre-reaction hazard analysis, including thermal stability assessments (e.g., differential scanning calorimetry for decomposition risks) and mutagenicity screening (e.g., Ames testing for amino-containing compounds). Proper ventilation and personal protective equipment (PPE) are critical when handling intermediates like benzyl chloride derivatives .
Advanced Research Questions
Q. What experimental strategies optimize the yield of this compound in multi-step syntheses?
- Reaction Optimization : Adjust stoichiometry of reagents (e.g., excess benzylating agents for ester formation) and temperature gradients (e.g., cooling to -10°C during formylation steps). Kinetic modeling, as applied in benzyl acetate synthesis, can identify rate-limiting steps and ideal solvent systems (e.g., dichloromethane for acylations) .
- Data Contradictions : If yields vary between batches, analyze byproducts via high-resolution mass spectrometry (HRMS) to identify competing pathways (e.g., over-oxidation of amino groups). Compare TLC profiles to isolate impurities .
Q. How can computational methods predict the biological activity of this compound?
- Molecular Docking : Use software like AutoDock or Schrödinger Suite to model interactions between the compound’s benzyl and methoxy groups and target proteins (e.g., kinases or cytochrome P450 enzymes). Validate predictions with in vitro enzyme inhibition assays .
- Comparative Analysis : Compare its activity to structurally similar compounds (e.g., benzyl 4-hydroxybenzoate derivatives) to assess how amino and methoxy substituents modulate binding affinity. Reference spectral libraries (NIST Chemistry WebBook) for structural benchmarking .
Q. What advanced analytical techniques resolve ambiguities in the compound’s degradation pathways?
- Stability Studies : Use accelerated stability testing under varying pH, temperature, and light conditions. Liquid chromatography-mass spectrometry (LC-MS) can identify degradation products (e.g., hydrolysis of the ester bond or oxidation of the amino group) .
- Contradiction Resolution : If degradation rates conflict with literature, cross-validate using isotopically labeled analogs (e.g., deuterated benzyl groups) to trace reaction pathways .
Methodological Resources
- Safety Protocols : Follow ACS guidelines for chemical risk assessments, particularly for mutagenic intermediates .
- Data Reproducibility : Document reaction parameters (e.g., solvent ratios, catalyst loadings) in detail, as minor deviations can significantly impact outcomes in benzyl ester syntheses .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
